

A Comparative Crystallographic Analysis of Thieno[2,3-b]pyridine Derivatives

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Compound of Interest

Compound Name: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of several thieno[2,3-b]pyridine derivatives. The thieno[2,3-b]pyridine scaffold is a key pharmacophore in numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties. Understanding the three-dimensional structure of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This document summarizes key crystallographic parameters and experimental protocols to aid researchers in this field.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for a selection of thieno[2,3-b]pyridine derivatives and a related tetrahydrobenzo[h]quinoline derivative. These compounds showcase variations in their crystal packing and molecular geometry, influenced by their respective substituents.

Compound Name	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
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3-											
Amin											
o-N-											
benz											
yl-6-											
(4-											
fluor											
ophe											
nyl)t	C ₂₁ H ₁₆ FN ₃ O _{2,3} OS	Monoclinic	P2 ₁ /c	18.9008(7)	9.9828(4)	9.5924(4)	90	102.4)	102.224(4)	1768.89(1)	14)
-											
b]pyr											
idine											
-2-											
carb											
oxa											
mide											
[1]											

Dime ric 3-	C ₄₀ H ₃₆ N ₆	Triclinic	P-1	10.4	11.2	12.0	65.6	88.7	88.7	1282	1
				35(3)	31(3)	16(3)	5(3)	5(3)	5(3)	.8(6)	
Amin	O ₄ S ₄										
othie	·2(C ₂ D ₆ S ₂ O)										
no[2, 3-											
b]pyr											
idine											
-2-											
carb											
oxa											

mide

Deriv

ative

2-

Oxo-

4-

(thio

phen

-2-

yl)-1,

2,5,6

-	C ₁₈ H ₁₂ N ₂ OS	Triclinic	P-1	6.99 52(3)	9.18 09(4)	11.1 837(5)	93.9 90(4)	95.2 93(4)	100. 903(4)	699. 48(5)	2
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oben

zo[h]

quin

oline

-3-

carb

onitri

le[2]

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are provided below.

Synthesis and Crystallization

3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide A mixture of 2-amino-4-(4-fluorophenyl)-6-oxo-1,6-dihdropyridine-3,5-dicarbonitrile (1.0 g, 3.7 mmol), N-benzyl-2-chloroacetamide (0.68 g, 3.7 mmol) and potassium carbonate (1.0 g, 7.4 mmol) in dimethylformamide (20 ml) was stirred under reflux for 6 hours. After cooling to room temperature, the mixture was poured into ice water, and the resulting solid was collected by filtration, washed with water, and dried. The crude product was recrystallized from ethanol to

yield the title compound as off-yellow crystals. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane/methanol (2:1 v/v) solution[1].

Dimeric 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative The synthesis of the monomeric 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides was achieved by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with the appropriate N-aryl-2-chloroacetamide in the presence of aqueous potassium hydroxide in DMF. The oxidative dimerization was then performed by treating the monomer with an aqueous solution of sodium hypochlorite in dioxane. Crystals suitable for X-ray analysis were obtained from a DMSO-d₆ solution.

2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile The synthesis of this compound was carried out via a one-pot multicomponent reaction. Crystals suitable for X-ray diffraction were obtained from the reaction mixture[2].

X-ray Diffraction Data Collection and Structure Refinement

General Procedure: Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a CCD or CMOS detector using monochromatic radiation (e.g., Mo K α or Cu K α). The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. Data collection involves a series of frames collected at different crystal orientations. The collected data are then processed, including integration of reflection intensities, scaling, and absorption correction. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Specific Details for 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide[1]:

- Diffractometer: Oxford Diffraction Xcalibur Eos
- Radiation: Mo K α ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 293 K
- Absorption Correction: Multi-scan

- Structure Solution: SHELXS97
- Structure Refinement: SHELXL97

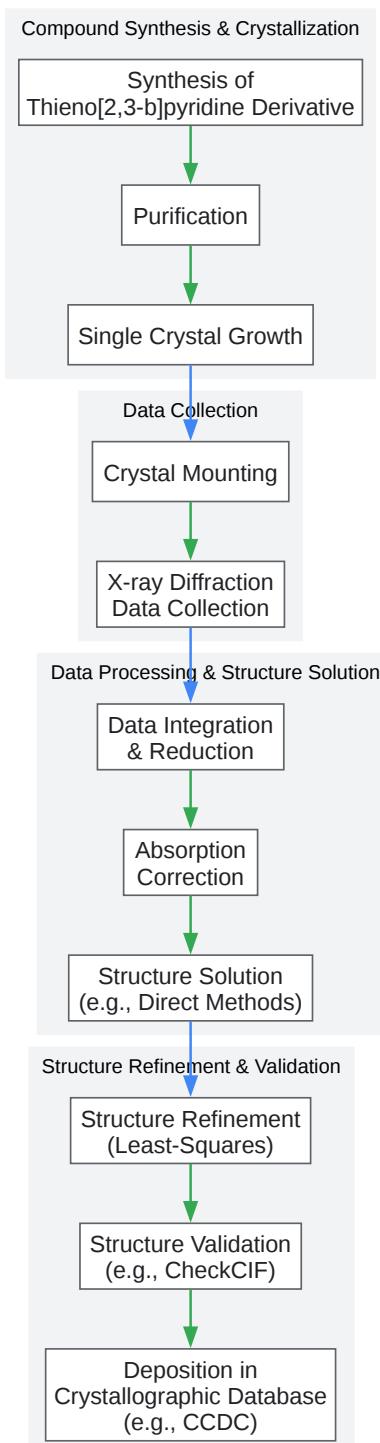
Specific Details for 2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile[2]:

- Diffractometer: Agilent SuperNova, Dual, with an Atlas detector
- Radiation: Cu K α ($\lambda = 1.54184 \text{ \AA}$)
- Temperature: 100 K
- Absorption Correction: Multi-scan
- Structure Solution: SHELXS97
- Structure Refinement: SHELXL97

Experimental Workflow Visualization

The general workflow for single-crystal X-ray crystallography is depicted below. This process is fundamental for determining the three-dimensional structure of crystalline compounds like the thieno[2,3-b]pyridine derivatives discussed.

General Workflow for Single-Crystal X-ray Crystallography

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Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule, from synthesis to database deposition.

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References

- 1. 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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